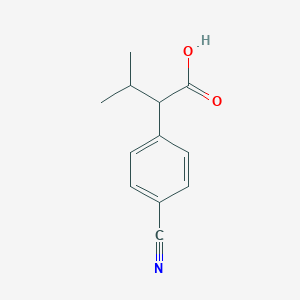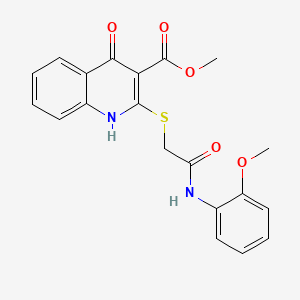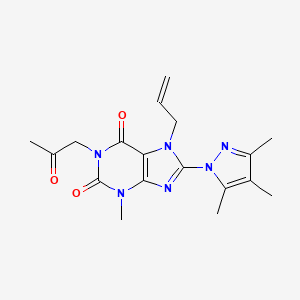
2-(4-氰基苯基)-3-甲基丁酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Cyanophenyl)-3-methylbutanoic acid is a compound that is structurally related to various phenylbutanoic acids and their derivatives. While the specific compound is not directly studied in the provided papers, the related structures and their analyses can offer insights into its chemical behavior.
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, the synthesis of 2,4-dioxo-4-phenylbutanoic acid was an unintended byproduct during the attempted synthesis of a hexanetetrone derivative . Similarly, 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid was synthesized through the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate . These methods suggest that the synthesis of 2-(4-Cyanophenyl)-3-methylbutanoic acid could potentially be achieved through analogous condensation reactions or as a byproduct in related synthetic routes.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various analytical techniques. For example, the absolute stereochemistry of 3-amino-2-hydroxy-4-phenylbutanoic acid was determined by X-ray crystallographic analysis . This suggests that similar crystallographic techniques could be employed to determine the stereochemistry of 2-(4-Cyanophenyl)-3-methylbutanoic acid.
Chemical Reactions Analysis
The chemical behavior of phenylbutanoic acid derivatives can be complex. The cycliacylation of 4-phenylbutanoic acids in liquid hydrogen fluoride was studied, revealing the formation of free acyl cations as the acylating species . This indicates that 2-(4-Cyanophenyl)-3-methylbutanoic acid may also undergo similar cyclization reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic and thermal analysis techniques. For instance, 1H NMR, 13C NMR, and FTIR studies were used to reveal the structure of a synthesized dye derived from a related compound . UV-visible absorption spectroscopy and cyclic voltammetry were employed to analyze the electronic properties, and thermal analysis was conducted using TG-DTA . These methods could be applied to 2-(4-Cyanophenyl)-3-methylbutanoic acid to determine its properties.
科学研究应用
酵母提取物中的气味剂形成: Münch、Hofmann和Schieberle(1997年)的一项研究探讨了酵母提取物热处理产生的关键气味剂,这与食品化学相关。这项研究有助于了解食品加工中风味化合物的形成。
药物化学中的合成和应用: Crameri等人(1997年)开发了一种合成(S)-2-(4-氟苯基)-3-甲基丁酸的合成路线,这是钙拮抗剂米贝拉第的关键组成部分,突出了其在药物合成中的应用 (Crameri、Foricher、Scalone和Schmid,1997年).
化学动力学和反应机理: 对包括4-苯基丁酸在内的β-取代羧酸的热气相消除动力学和机理的研究,提供了对高温条件下这些化合物的反应途径和稳定性的见解。这在化学工程和工艺优化领域至关重要 (Al-Awadi、Abdallah、Dib、Ibrahim、Al-Awadi和El-Dusouqui,2005年).
分子对接和计算化学: Raajaraman、Sheela和Muthu(2019年)对2-苯基丁酸及其衍生物进行了量子计算、光谱和配体-蛋白质对接研究。这项研究在药物发现和计算化学领域具有重要意义 (Raajaraman、Sheela和Muthu,2019年).
催化和化学活化: 研究了独特的金(I)-银(I)氧代簇对甲基酮的C(sp(3))-H键的活化,证明了金属簇在催化和化学合成中的潜力。这项研究对有机化学中新型催化过程的开发具有重要意义 (Pei、Yang、Lei、Chang、Guan、Wan、Wen和Wang,2015年).
作用机制
While the specific mechanism of action for 2-(4-Cyanophenyl)-3-methylbutanoic acid is not available, related compounds such as Crisaborole have mechanisms that involve the inhibition of phosphodiesterase 4 (PDE4), leading to elevated levels of cyclic adenosine monophosphate (cAMP). Increased intracellular levels of cAMP inhibit the NF-kB pathway and suppress the release of pro-inflammatory mediators .
安全和危害
属性
IUPAC Name |
2-(4-cyanophenyl)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(2)11(12(14)15)10-5-3-9(7-13)4-6-10/h3-6,8,11H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVNKGRLBZFBNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-2-{[3-(hydroxymethyl)oxetan-3-yl]methoxy}benzaldehyde](/img/structure/B2553417.png)



![N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553422.png)
![(E)-3-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-1-(2-fluorophenyl)-2-propen-1-one](/img/structure/B2553425.png)





![Benzyl N-[2-(benzyloxy)-3-nitrophenyl]carbamate](/img/structure/B2553432.png)

